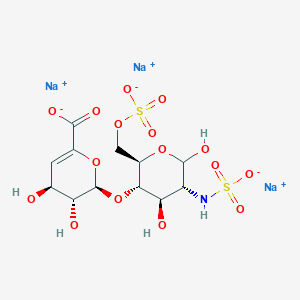
2-Methylphenanthrene
Descripción general
Descripción
2-Methylphenanthrene is a polycyclic aromatic hydrocarbon pollutant . It is a white crystalline solid and is insoluble in water . The molecular formula of 2-Methylphenanthrene is C15H12 .
Synthesis Analysis
The synthesis of 2-Methylphenanthrene involves the CYP 450-mediated metabolism . The yield of the reaction is approximately 80% . The reaction conditions include the use of tetrabutyl-ammonium chloride, palladium diacetate, caesium carbonate, and triphenylphosphine in N,N-dimethyl-formamide at 85 - 90°C in an inert atmosphere .Molecular Structure Analysis
The molecular weight of 2-Methylphenanthrene is 192.2558 . The structure of 2-Methylphenanthrene can be viewed using Java or Javascript . The ChemSpider ID of 2-Methylphenanthrene is 16391 .Chemical Reactions Analysis
2-Methylphenanthrene can react vigorously with strong oxidizing agents, sometimes leading to explosions . It can also react exothermically with bases and diazo compounds .Aplicaciones Científicas De Investigación
Geochemical Analysis
2-Methylphenanthrene is used as a maturity indicator in geochemical analysis. It helps in assessing the thermal maturity of petroleum sources. The distribution of methylphenanthrene isomers, including 2-Methylphenanthrene, is analyzed to determine the geological history and transformation processes of organic matter in sedimentary basins .
Environmental Bioremediation
This compound plays a role in bioremediation research. Certain bacteria, like strains of Sphingomonas, can utilize 2-Methylphenanthrene as their sole carbon and energy source. Understanding the metabolic pathways involved in the biodegradation of 2-Methylphenanthrene can lead to effective strategies for cleaning up contaminated sites .
Mecanismo De Acción
Target of Action
2-Methylphenanthrene is a complex compound with multiple potential targets. It’s worth noting that the compound’s structure and properties suggest it may interact with various enzymes and receptors within the body .
Mode of Action
It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which 2-methylphenanthrene belongs, can interact with cellular components, potentially altering cellular functions .
Biochemical Pathways
was found to utilize 2-Methylphenanthrene as a source of carbon and energy, indicating that the compound can be metabolized by certain bacteria .
Pharmacokinetics
It’s known that pahs are generally lipophilic, suggesting that they can be absorbed through the skin and respiratory and gastrointestinal tracts .
Result of Action
It’s known that exposure to pahs can lead to various health effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylphenanthrene. For instance, the compound’s reactivity can be affected by the presence of strong oxidizing agents, bases, and diazo compounds . Furthermore, the compound’s toxicity can be influenced by its concentration in the environment, as well as the presence of other contaminants .
Propiedades
IUPAC Name |
2-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANLOADZXMMCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Record name | 2-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20686 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025649 | |
| Record name | 2-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylphenanthrene is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] | |
| Record name | 2-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20686 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
311 to 320 °F at 3 mmHg (NTP, 1992) | |
| Record name | 2-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20686 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 2-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20686 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.0000501 [mmHg] | |
| Record name | 2-Methylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10921 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methylphenanthrene | |
CAS RN |
2531-84-2 | |
| Record name | 2-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20686 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2531-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002531842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IQJ3J6PN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
135 to 138 °F (NTP, 1992) | |
| Record name | 2-METHYLPHENANTHRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20686 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there bacteria that can specifically degrade 2-Methylphenanthrene?
A1: Yes, several bacterial species, including those belonging to the genera Sphingomonas and Mycobacterium, have been identified as capable of degrading 2-MP [, , , ]. Interestingly, some bacteria exhibit isomer-specific degradation, preferring 2-MP over other methylphenanthrene isomers [].
Q2: What metabolic pathways are involved in the bacterial degradation of 2-Methylphenanthrene?
A2: Research suggests two primary metabolic pathways for 2-MP degradation. One pathway involves the initial di-hydroxylation of an aromatic ring by a dioxygenase enzyme, while the other begins with the hydroxylation of the methyl side chain by a monooxygenase [, ].
Q3: Can photooxidation enhance the biodegradation of 2-Methylphenanthrene?
A3: Studies indicate that photooxidation can generate metabolites like phenanthrene-2-carboxaldehyde, which can be further degraded by bacteria like Sphingomonas sp. 2MPII, ultimately enhancing the overall degradation of 2-MP [].
Q4: Does 2-Methylphenanthrene exhibit mutagenic properties?
A4: While 2-MP itself may not be directly mutagenic, studies have shown that its chlorination byproducts generated during water disinfection can exhibit mutagenic effects []. This highlights the potential for 2-MP to transform into more harmful compounds in certain environmental conditions.
Q5: How does the toxicity of 2-Methylphenanthrene compare to other methylphenanthrene isomers?
A5: Research suggests that while 2-MP may be a weak inducer of aryl hydrocarbon receptor (AhR) activity compared to some other methylphenanthrenes, it is an effective inhibitor of gap junctional intercellular communication (GJIC) []. This suggests 2-MP might act as a tumor promoter despite its relatively weak AhR activity.
Q6: How is 2-Methylphenanthrene typically analyzed in environmental samples?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify 2-MP in environmental samples such as sediments and water [, , , , ].
Q7: Can 2-Methylphenanthrene and other alkylated PAHs serve as indicators of environmental processes?
A7: Yes, the ratios of specific methylphenanthrenes, including 2-MP, can be used as indicators of thermal maturity and sources of organic matter in sediments and fossil fuels [, , ]. Elevated levels of 2-MP and other combustion-derived PAHs can also indicate the occurrence of past fire events [].
Q8: What is the molecular formula and weight of 2-Methylphenanthrene?
A8: The molecular formula of 2-MP is C15H12, and its molecular weight is 192.26 g/mol.
Q9: Are there any studies on the synthesis of 2-Methylphenanthrene and its derivatives?
A9: Yes, several research papers describe synthetic routes for 2-MP and related compounds. These approaches often utilize reactions like photocyclization, Wittig reactions, and Grignard additions to construct the phenanthrene ring system and introduce substituents [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)












![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)